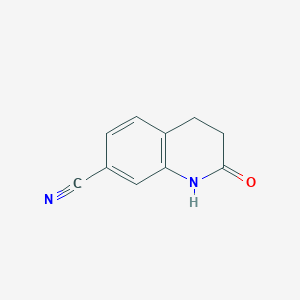

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEXBNZXXJFYEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729691 |

Source

|

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903557-01-7 |

Source

|

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile Derivatives in Drug Discovery

Introduction: The Quinolinone Core in Modern Medicinal Chemistry

The 2-oxo-1,2,3,4-tetrahydroquinoline framework represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The incorporation of a lactam moiety within the quinolinone core introduces a key hydrogen bond donor and acceptor, further enhancing its potential for specific molecular recognition. This guide will provide an in-depth exploration of derivatives and analogs of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile, a scaffold of increasing interest for the development of novel therapeutics. We will delve into synthetic strategies, medicinal chemistry applications, structure-activity relationships (SAR), and detailed experimental protocols for the evaluation of these compelling compounds.

Strategic Synthesis of the 2-Oxo-1,2,3,4-tetrahydroquinoline Core

The construction of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold can be achieved through several strategic synthetic routes, often involving domino reactions that efficiently build molecular complexity.[2] A common and effective approach involves the cyclization of substituted aniline precursors.[1]

General Synthetic Approach: Cyclization of Substituted Anilines

A prevalent method for the synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline core, particularly for analogs like the 7-carboxylic acid derivative, commences with appropriately substituted anilines. For instance, the reaction of a 2-amino-substituted terephthalic acid derivative with a cyclizing agent such as polyphosphoric acid (PPA) or acetic anhydride under reflux conditions can initiate the formation of the heterocyclic ring.[1] The initial product, a tetrahydroquinoline precursor, can then be oxidized to introduce the ketone functionality at the 2-position, yielding the desired 2-oxo-1,2,3,4-tetrahydroquinoline scaffold.[1] The choice of starting materials and cyclization conditions is critical for achieving high yields and minimizing the formation of side products.[1]

A plausible synthetic pathway for the target molecule, this compound, can be extrapolated from the synthesis of its carboxylic acid analog. This would likely involve starting with an aniline derivative bearing a cyano group at the para position relative to the amino group.

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile in Modern Medicinal Chemistry

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,2,3,4-tetrahydroquinoline nucleus has emerged as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth technical exploration of a particularly promising derivative, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile . We will dissect its synthetic pathways, delve into its physicochemical properties, and illuminate its therapeutic promise by examining the biological activities of its core structure and closely related analogues. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline framework is a recurring motif in a diverse array of bioactive molecules, underpinning their therapeutic efficacy across numerous disease areas.[1] Its inherent structural features, including a fused bicyclic system with a defined conformational landscape, provide an excellent foundation for the design of potent and selective ligands. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

-

Anticancer: Exhibiting cytotoxicity against various cancer cell lines.[2][3]

-

Neuroprotective: Showing potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][4][5]

-

Antiviral and Antimicrobial: Displaying activity against viruses, bacteria, and fungi.[1]

-

Cardiovascular: Including applications as antiarrhythmic agents.[1]

The 2-oxo substitution introduces a lactam functionality, which can participate in hydrogen bonding and other non-covalent interactions within biological targets. Furthermore, the 7-carbonitrile group is a versatile functional handle. It can act as a hydrogen bond acceptor and its electronic properties can significantly influence the molecule's overall polarity, permeability, and metabolic stability. The nitrile group has also been suggested to enhance the anticancer activity of certain heterocyclic compounds.[6]

While specific research on the 7-carbonitrile derivative is emerging, a significant body of work on the closely related 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid provides a strong basis for inferring its therapeutic potential.[2] This guide will leverage data from this analogue to build a comprehensive profile of the target scaffold.

Synthesis and Chemical Properties

The synthesis of the 2-oxo-1,2,3,4-tetrahydroquinoline core can be approached through various established methodologies. Domino reactions, which involve multiple bond-forming events in a single pot, have proven to be a highly efficient strategy for generating substituted tetrahydroquinolines.[1]

General Synthetic Strategies for the Tetrahydroquinoline Core

Several named reactions are foundational to the synthesis of the broader tetrahydroquinoline and tetrahydroisoquinoline scaffolds:

-

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-phenylethylamine with an aldehyde or ketone.[7]

-

Bischler-Napieralski Reaction: This method entails the acid-catalyzed cyclization of N-acyl-β-phenylethylamines to form 3,4-dihydroisoquinolines, which can be subsequently reduced.[7][8]

-

Pomeranz–Fritsch–Bobbitt Cyclization: This is another classical method for constructing the tetrahydroisoquinoline core.[9][10]

Modern advancements such as microwave-assisted synthesis have been shown to accelerate these reactions, leading to higher yields and shorter reaction times.[7]

Plausible Synthesis of this compound

Workflow for the Synthesis of this compound:

Caption: Plausible synthetic workflow for the target molecule.

Experimental Protocol: A Representative Two-Part Synthesis

Part 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

-

Step 1: Cyclization of a Substituted Aniline. A suitably substituted aniline derivative is reacted with a cyclizing agent such as polyphosphoric acid or acetic anhydride under reflux conditions. The choice of starting materials will dictate the substitution pattern on the final product.

-

Step 2: Oxidation. The resulting tetrahydroquinoline precursor is then oxidized to introduce the ketone group at the 2-position. Common oxidizing agents for this transformation include chromium trioxide or potassium permanganate.

-

Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

Part 2: Conversion of the Carboxylic Acid to the Nitrile

-

Step 4: Amidation. The carboxylic acid is first converted to the corresponding primary amide. This can be achieved by treating the carboxylic acid with a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of ammonia or an ammonia source.

-

Step 5: Dehydration. The primary amide is then dehydrated to the nitrile. A variety of dehydrating agents can be used, such as phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride.

-

Step 6: Final Purification. The final product, this compound, is purified using standard techniques like column chromatography or recrystallization.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 903557-01-7 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| Hydrogen Bond Donors | 1 (amine N-H) |

| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, nitrile nitrogen) |

Therapeutic Potential and Biological Activity

The therapeutic potential of the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is vast, with derivatives showing promise in several key therapeutic areas.

Anticancer Activity

The tetrahydroquinoline nucleus is a core component of several compounds with demonstrated anticancer properties.[2][3] Research on related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives has shown promising in vitro anticancer activity against cell lines such as the breast cancer cell line MCF-7.[2] Another study on 3,4-diaryl-1,2,3,4-tetrahydroquinolines revealed that the introduction of an aryl group at the 4-position significantly enhanced antiproliferative effects.[3] Furthermore, some studies suggest that the presence of a nitrile group can enhance the antitumor activity of heterocyclic compounds.[6]

Potential Mechanisms of Anticancer Action:

-

Modulation of Multidrug Resistance: Derivatives of the related 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been shown to modulate the activity of the ABCB1 efflux pump, which is a key mechanism of multidrug resistance in cancer cells.[11]

-

Induction of Apoptosis: Some quinolone derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[12]

Caption: Potential anticancer mechanisms of the scaffold.

Neuroprotective Effects

The 1,2,3,4-tetrahydroquinoline scaffold is also a promising starting point for the development of neuroprotective agents.[1] The close analogue, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, has been investigated for its ability to inhibit acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[2]

Derivatives of the broader tetrahydroisoquinoline class have been shown to modulate the proteolytic processing of amyloid precursor protein (APP), which is a key event in the development of Alzheimer's disease.[5] Additionally, a trimethyl-tetrahydroquinoline derivative has demonstrated neuroprotective effects in a rat model of Parkinson's disease by reducing oxidative stress and neuroinflammation.[4]

Potential Mechanisms of Neuroprotection:

-

Enzyme Inhibition: Inhibition of enzymes like acetylcholinesterase can increase the levels of neurotransmitters in the brain.[2]

-

Modulation of APP Processing: Influencing the secretase enzymes that process APP can reduce the production of neurotoxic amyloid-beta peptides.[5]

-

Antioxidant and Anti-inflammatory Effects: Reducing oxidative stress and inflammation in the brain can protect neurons from damage.[4]

Structure-Activity Relationships (SAR)

While specific SAR studies on this compound are not yet published, general principles can be inferred from related scaffolds. The biological activity of tetrahydroquinoline and tetrahydroisoquinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[13]

-

Position 4: As previously mentioned, the introduction of an aryl group at this position has been shown to significantly increase antiproliferative activity.[3] An unsubstituted phenyl ring at this position was found to be optimal in one study.[3]

-

Position 7: The 7-position is a key point for modification. The presence of a carboxylic acid at this position makes the molecule a versatile intermediate for the synthesis of amides and esters.[2] The carbonitrile at this position offers a different electronic and steric profile, which could lead to altered target engagement and pharmacokinetic properties.

-

Nitrogen Substitution: The nitrogen atom of the tetrahydroquinoline ring can be substituted with various groups to modulate the compound's properties. This position is often targeted to improve solubility, cell permeability, and target affinity.

Future Directions and Conclusion

The This compound scaffold represents a promising starting point for the development of novel therapeutics. Its structural relationship to a class of compounds with a proven track record of diverse biological activities makes it a high-priority target for further investigation.

Key areas for future research include:

-

Development of robust and scalable synthetic routes to the title compound and its derivatives.

-

Systematic biological screening to identify its primary molecular targets and elucidate its mechanism of action in various disease models.

-

Comprehensive SAR studies to guide the optimization of its potency, selectivity, and pharmacokinetic properties.

-

In vivo efficacy studies in relevant animal models of cancer and neurodegenerative diseases.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254–12287. [Link]

-

Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2624–2669. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-13. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Abdel-Aziz, A. A.-M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6798. [Link]

-

Gajda, A., & Deredas, D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3185. [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., Al-Zaydat, K. M., & Al-Adhami, T. A. (2020). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 25(22), 5293. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864–874. [Link]

-

Al-Omar, M. A., & Amr, A.-G. E. (2011). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. ResearchGate. [Link]

-

A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. (2009). ResearchGate. [Link]

-

Zholobenko, A. V., Shcheglov, V. V., Kolos, N. N., & Shcheglova, N. S. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14371. [Link]

-

2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells. (2019). ResearchGate. [Link]

-

Gajda, A., & Deredas, D. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

-

Chen, H.-M., Lin, C.-H., & Lee, S.-S. (2008). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 16(1), 163–171. [Link]

- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (2020).

-

Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (2016). Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]

- 3. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust, two-step protocol for the synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The narrative emphasizes the chemical logic behind the chosen synthetic route, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of the Quinolinone Core

The 1,2,3,4-tetrahydroquinoline nucleus is a prominent structural motif found in a wide array of synthetic pharmaceuticals.[1] Derivatives of this core structure are being investigated for the treatment of various diseases, highlighting the importance of efficient synthetic routes to novel analogues. The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, in particular, is a privileged structure in medicinal chemistry, known for its diverse biological activities.[2] The introduction of a carbonitrile group at the 7-position offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new therapeutic agents.

This application note outlines a reliable synthetic pathway to this compound, proceeding through the key intermediate, 7-amino-3,4-dihydroquinolin-2(1H)-one. The subsequent conversion of the amino functionality to the target nitrile is achieved via the well-established Sandmeyer reaction.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, each with its own set of optimized conditions and procedures.

Figure 1: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 7-amino-3,4-dihydroquinolin-2(1H)-one

The initial step focuses on the construction of the core dihydroquinolinone ring system with an amino group at the 7-position. This is achieved through a cyclization reaction of a suitably substituted aniline derivative. While various methods exist for the synthesis of dihydroquinolinones, a common approach involves the reaction of an aniline with a three-carbon synthon, followed by intramolecular cyclization.[3]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| m-Phenylenediamine | Reagent | Sigma-Aldrich | |

| 3-Chloropropionyl chloride | Reagent | Sigma-Aldrich | |

| Aluminum chloride (anhydrous) | Reagent | Sigma-Aldrich | Handle in a moisture-free environment. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |

| Hydrochloric acid (HCl) | Concentrated | J.T. Baker | |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | ||

| Sodium sulfate (Na₂SO₄) | Anhydrous | For drying. | |

| Ethyl acetate | HPLC grade | For extraction and chromatography. | |

| Hexanes | HPLC grade | For chromatography. |

Step-by-Step Protocol

-

Acylation of m-Phenylenediamine:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve m-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 3-chloropropionyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Intramolecular Friedel-Crafts Cyclization:

-

Cool the reaction mixture back to 0 °C.

-

Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, heat the mixture to reflux (approximately 40 °C) and maintain for 12-18 hours.

-

The causality behind this step lies in the Lewis acid-catalyzed intramolecular electrophilic aromatic substitution, where the acyl group attacks the electron-rich aromatic ring to form the six-membered lactam.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice and concentrated HCl.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford 7-amino-3,4-dihydroquinolin-2(1H)-one.

-

Part 2: Sandmeyer Reaction for Nitrile Synthesis

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic primary amine to a variety of functional groups, including nitriles.[4][5] The reaction proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically with copper(I) cyanide catalysis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | As synthesized | ||

| Hydrochloric acid (HCl) | Concentrated | J.T. Baker | |

| Sodium nitrite (NaNO₂) | ACS Reagent | Sigma-Aldrich | |

| Copper(I) cyanide (CuCN) | Reagent | Sigma-Aldrich | Highly toxic. Handle with extreme care. |

| Sodium cyanide (NaCN) | Reagent | Sigma-Aldrich | Highly toxic. Handle with extreme care. |

| Dichloromethane (DCM) | HPLC grade | For extraction. | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | For drying. |

Step-by-Step Protocol

-

Formation of the Diazonium Salt:

-

Suspend 7-amino-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the suspension of the amine, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C.

-

-

Cyanation Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The use of a copper(I) catalyst is crucial for the efficient displacement of the diazonium group by the cyanide nucleophile.[4]

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.

-

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydroquinoline ring. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, and the aromatic and aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, the C=O stretch of the lactam, and the C≡N stretch of the nitrile group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₀H₈N₂O. |

Safety Precautions

-

Cyanide Compounds: Copper(I) cyanide and sodium cyanide are extremely toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

-

Acids and Corrosives: Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

General Precautions: Always wear appropriate PPE in the laboratory. Avoid inhalation of dust and vapors.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete cyclization. | Ensure anhydrous conditions. Increase reaction time or temperature for the Friedel-Crafts step. |

| Formation of multiple products in Step 1 | Isomeric products from Friedel-Crafts reaction. | Optimize the reaction temperature and the rate of addition of aluminum chloride. Careful purification by column chromatography is essential. |

| Low yield in Step 2 | Decomposition of the diazonium salt. | Maintain the temperature strictly between 0-5 °C during the diazotization step. |

| Incomplete cyanation. | Ensure the use of freshly prepared copper(I) cyanide solution. Increase the reaction time or temperature for the cyanation step. |

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of this compound. By following this two-stage approach, researchers can reliably access this valuable building block for further chemical exploration and drug discovery endeavors. The emphasis on the underlying chemical principles and practical considerations is intended to empower scientists to successfully implement and adapt this methodology in their own laboratories.

References

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Study on the synthesis of 3,4-dihydro-2(lH)quinolinone derivatives. (2007). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Investigating 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile as a Novel Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This document provides a detailed guide for the investigation of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile, a compound of interest for its potential as a novel enzyme inhibitor. While direct extensive research on this specific molecule is emerging, the known bioactivities of closely related analogs, such as the acetylcholinesterase inhibition by its carboxylic acid counterpart, provide a strong rationale for its exploration.[2] This application note will guide researchers through the logical progression of screening, characterization, and validation of the inhibitory potential of this compound, with a focus on establishing a robust and reproducible experimental framework.

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a core component of numerous synthetic pharmaceuticals, demonstrating a broad spectrum of therapeutic applications including antiarrhythmic, schistosomicidal, antiviral, and antifungal properties.[1] The versatility of this scaffold allows for substitutions that can modulate its biological activity, making it a prime candidate for drug discovery campaigns. The subject of this guide, this compound (CAS No. 903557-01-7), is a heterocyclic compound with significant potential in medicinal chemistry.[3] Its unique structure, featuring a nitrile group at the 7-position, suggests the possibility of specific interactions with biological targets such as enzymes or receptors.[3] Given the precedent of acetylcholinesterase inhibition by a structurally similar analog, this enzyme class presents a logical starting point for investigation.[2]

Rationale for Investigation: Targeting Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease. The ability of the related compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, to inhibit AChE suggests that the core tetrahydroquinoline scaffold can effectively interact with the enzyme's active site.[2] The carbonitrile moiety of the target compound may offer distinct advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. Therefore, a primary focus of the initial investigation should be the comprehensive evaluation of this compound as an AChE inhibitor.

Experimental Workflows: From Initial Screening to Kinetic Characterization

A systematic approach is crucial for elucidating the enzyme inhibitory properties of a novel compound. The following workflow outlines the key experimental stages for characterizing the interaction between this compound and a target enzyme, using AChE as a primary example.

Caption: Simplified enzyme-inhibitor interaction model.

Phase 3: Selectivity Profiling

Demonstrating selectivity is a critical step in drug development to minimize off-target effects.

For an AChE inhibitor, it is essential to assess its activity against Butyrylcholinesterase (BChE).

Procedure:

-

Repeat the IC50 determination protocol (Protocol 2) using BChE as the enzyme and an appropriate substrate (e.g., Butyrylthiocholine iodide).

-

Compare the IC50 values for AChE and BChE to determine the selectivity index.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

| Parameter | This compound | Positive Control (e.g., Donepezil) |

| AChE IC50 (µM) | Experimental Value | Known Value |

| BChE IC50 (µM) | Experimental Value | Known Value |

| Selectivity Index (BChE IC50 / AChE IC50) | Calculated Value | Calculated Value |

| Mode of Inhibition | Determined from Kinetic Studies | Known Mode |

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of this compound as a potential enzyme inhibitor, with a primary focus on acetylcholinesterase. Successful demonstration of potent and selective inhibition would warrant further studies, including cell-based assays to assess efficacy and cytotoxicity, and in vivo studies to evaluate pharmacokinetic properties and therapeutic potential. The versatility of the tetrahydroquinoline scaffold also suggests that this compound could be screened against a broader panel of enzymes, potentially uncovering novel therapeutic applications.

References

-

Faheem, M., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13894. [Link]

-

Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(12), 8650–8697. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]

- 3. This compound | 903557-01-7 | Benchchem [benchchem.com]

Application Notes and Protocols for the Investigation of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile in Cell-Based Assays

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline and its partially saturated derivative, tetrahydroquinoline, represent a "privileged scaffold" in medicinal chemistry. These nitrogen-containing heterocyclic structures are foundational to a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives of the quinoline family have been extensively investigated and have shown significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3] A key area of interest is their application in oncology, where they have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), interruption of the cell cycle, and inhibition of critical signaling pathways that drive cancer cell proliferation and survival.[1][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of a specific derivative, 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile , in cell-based assays. While extensive data on this exact molecule is emerging, its structural features—the 2-oxo-tetrahydroquinoline core—suggest a strong potential for biological activity, particularly in the realm of cancer research.[6][7] The protocols herein are designed as a comprehensive starting point for elucidating its cytotoxic and apoptotic potential, as well as for beginning to unravel its mechanism of action.

Compound Profile: this compound

| Property | Information |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈N₂O |

| Core Scaffold | 2-Oxo-1,2,3,4-tetrahydroquinoline |

| Key Functional Group | Nitrile (-C≡N) at position 7 |

| Rationale for Investigation | The core scaffold is associated with diverse biological activities, particularly anticancer effects.[1][4] The nitrile group can influence the molecule's electronic properties and potential for hydrogen bonding, making it a point of interest for interaction with biological targets.[7] |

| Hypothesized Activities | Based on related quinoline derivatives, this compound is hypothesized to exhibit antiproliferative and pro-apoptotic activity against cancer cell lines.[5][8][9] |

Experimental Roadmap: A Multi-Assay Approach

To comprehensively characterize the biological effects of this compound, a tiered approach is recommended. This workflow allows for an initial broad screening of activity, followed by more detailed mechanistic studies.

Caption: A tiered experimental workflow for characterizing a novel compound.

Part 1: Assessing Cytotoxicity and Cell Viability (MTT Assay)

Principle and Justification

The MTT assay is a foundational colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.[10] This assay is a robust, high-throughput method for initial screening of cytotoxic effects and for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

Detailed Protocol: MTT Assay

Materials:

-

This compound (ensure purity and prepare a concentrated stock solution in DMSO, e.g., 10 mM).

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

MTT solution: 5 mg/mL in sterile PBS. Store protected from light at 4°C.[10]

-

Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[11]

-

Sterile 96-well flat-bottom plates.

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells. Calculate the required volume to seed 5,000-10,000 cells per well in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the time of treatment.

-

Dispense 100 µL of the cell suspension into each well.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound in complete medium from your DMSO stock. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced toxicity.

-

Include "vehicle control" wells (cells treated with medium containing the same final concentration of DMSO) and "no-cell" blank wells (medium only).

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition:

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

-

Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Part 2: Detecting Apoptosis Induction (Caspase-3/7 Assay)

Principle and Justification

A common mechanism of action for anticancer compounds is the induction of apoptosis.[4] Caspases are a family of proteases that are critical executioners of this process. Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive and specific method to measure the combined activity of these two caspases.[14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[14][15]

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

-

Caspase-Glo® 3/7 Assay Kit (e.g., from Promega). This typically includes a lyophilized substrate and a buffer.[16]

-

Cells cultured and treated with this compound in white-walled, clear-bottom 96-well plates suitable for luminescence measurements.

-

Positive control (e.g., Staurosporine or Camptothecin) to induce apoptosis.

-

Plate-reading luminometer.

Procedure:

-

Assay Setup:

-

Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol. The number of cells and treatment duration should be optimized. It is advisable to use concentrations at and around the IC₅₀ value determined from the MTT assay.

-

Include vehicle controls and a positive control for apoptosis induction.

-

-

Reagent Preparation:

-

Assay Execution (Add-Mix-Measure):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[17]

-

Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[17]

-

-

Incubation:

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time can vary depending on the cell type and should be determined empirically.[17]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescence readings (Relative Luminescence Units, RLU) for each treatment condition.

-

Express the data as a fold-change in caspase activity relative to the vehicle control to quantify the extent of apoptosis induction.

-

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

Part 3: Investigating Molecular Mechanisms (Western Blot)

Principle and Justification

To understand how a compound induces cytotoxicity or apoptosis, it is essential to investigate its effects on intracellular signaling pathways. Western blotting is a powerful technique used to detect and quantify specific proteins from a complex mixture of proteins extracted from cells.[18] By using antibodies specific to key signaling proteins (and their phosphorylated, active forms), researchers can determine if a compound activates or inhibits pathways commonly dysregulated in cancer, such as the PI3K/AKT survival pathway or the MAPK/ERK proliferation pathway. This provides critical insight into the compound's mechanism of action.[1]

Detailed Protocol: Western Blot for Pathway Analysis

Materials:

-

Cells cultured in 6-well plates or larger flasks and treated with the compound.

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit for protein quantification.

-

Laemmli sample buffer (2X).

-

SDS-PAGE equipment (gels, running buffer, etc.).

-

Protein transfer system (e.g., semi-dry or wet transfer) and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies (e.g., anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-PARP, anti-cleaved-PARP, anti-β-Actin as a loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Procedure:

-

Sample Preparation & Protein Extraction:

-

Culture cells to ~80% confluency and treat with the compound at selected concentrations and time points.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a pre-cooled microcentrifuge tube.[19]

-

Agitate for 30 minutes at 4°C, then centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.[20]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample. The optimal concentration is typically 1-5 mg/mL.[20]

-

-

Sample Denaturation:

-

Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2X Laemmli buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[19]

-

-

SDS-PAGE (Gel Electrophoresis):

-

Load 20-40 µg of protein from each sample into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[18]

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Imaging:

-

Prepare the ECL substrate and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities using densitometry software, normalizing the protein of interest to a loading control like β-Actin.

-

References

-

Yadav, P. et al. (2022). Quinoline derivatives with potential anticancer activity. ResearchGate. Available at: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

Kravchenko, I. et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Al-Ostath, A. et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry. Available at: [Link]

-

Anusha, S. et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Patel, D. et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

-

Khamidova, U. et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Pharmaceuticals. Available at: [Link]

-

Reyes-Melo, F. et al. (2022). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure. Available at: [Link]

-

Yadav, P. et al. (2022). Review on recent development of quinoline for anticancer activities. Materials Today: Proceedings. Available at: [Link]

-

Wang, Y. et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. Available at: [Link]

-

Bakr, R. B. et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available at: [Link]

-

SPT Labtech (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. Available at: [Link]

-

Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

Adan, A. et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular Biotechnology. Available at: [Link]

-

Mahmood, T. & Yang, P.-C. (2022). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]

-

National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

-

protocols.io (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

-

Creative Diagnostics (n.d.). Western Blot-Preparation Protocol. Creative Diagnostics. Available at: [Link]

-

Yale Center for Molecular Discovery (n.d.). Practical Guidance for Small Molecule Screening. Yale University. Available at: [Link]

-

Al-Bayati, Z. N. (2023). MTT (Assay protocol. protocols.io. Available at: [Link]

-

Creative Biolabs (n.d.). Western Blot Protocol. Creative Biolabs. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid|CAS 88371-24-8 [benchchem.com]

- 7. This compound | 903557-01-7 | Benchchem [benchchem.com]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.de]

- 15. Cell Health Screening Assays for Drug Discovery [promega.kr]

- 16. Caspase 3/7 Activity [protocols.io]

- 17. promega.com [promega.com]

- 18. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

Application Note: Quantitative Analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Abstract

This technical guide provides detailed analytical methods for the accurate quantification of "2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile," a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals requiring precise and accurate measurement of this compound.

Introduction: The Significance of Quantitative Analysis

This compound belongs to the quinoline family, a class of compounds recognized for their diverse pharmacological activities.[5] Accurate quantification of this molecule is paramount throughout the drug development lifecycle, from early-stage discovery and pharmacokinetic studies to final product quality control. The choice of analytical technique is dictated by the specific requirements of the study, including the concentration range of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.

This application note details two complementary analytical approaches, providing the rationale behind the selection of instrumentation, reagents, and validation procedures.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | (Calculated) |

| Molecular Weight | 172.18 g/mol | (Calculated) |

| Structure | A tetrahydroquinoline core with an oxo group at position 2 and a carbonitrile group at position 7. | N/A |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | Inferred from similar structures |

| UV Absorbance | The quinoline chromophore is expected to exhibit UV absorbance, providing a basis for UV-based detection. | Inferred from similar structures |

Recommended Analytical Methodologies

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk drug substances, formulated products, and for in-process controls where analyte concentrations are relatively high.

The conjugated ring system of the quinoline core is expected to provide strong UV absorbance, making UV detection a suitable choice. Reversed-phase HPLC is the preferred separation mode due to the compound's moderate polarity.

Caption: HPLC-UV workflow for the quantification of this compound.

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

Formic acid (analytical grade).

-

Reference standard of this compound (purity ≥98%).

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic acid in water | Provides good peak shape and ionization for potential MS compatibility. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic modifier for elution. |

| Gradient | 20-80% B over 10 minutes | To ensure elution of the analyte with good resolution from potential impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection Wavelength | To be determined by UV scan (likely around 254 nm or 280 nm) | Based on the chromophore of the quinoline ring. |

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Solution: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[6][7][8][9]

LC-MS/MS offers unparalleled sensitivity and specificity by utilizing Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions. This minimizes interference from matrix components, which is a common challenge in bioanalysis.[10][11]

Caption: LC-MS/MS workflow for the quantification of this compound in biological matrices.

Instrumentation and Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

-

UPLC/UHPLC system for fast separations.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

LC-MS grade acetonitrile, methanol, and water.

-

Formic acid (LC-MS grade).

-

Reference standard of this compound and a suitable internal standard (IS) (e.g., a deuterated analog or a structurally similar compound).

LC-MS/MS Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic acid in water | Standard for positive ion ESI. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Standard for positive ion ESI. |

| Gradient | A rapid gradient (e.g., 5-95% B in 2 minutes) | For high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | For reproducible chromatography. |

| Ionization Mode | ESI Positive | The nitrogen atoms in the quinoline ring are readily protonated. |

| MRM Transitions | To be determined by infusion of the standard. | Precursor ion will be [M+H]⁺. Product ions will be characteristic fragments. |

| Collision Energy | To be optimized for each transition. | To achieve maximum signal intensity. |

Sample Preparation (from Plasma):

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.[11]

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase.

-

-

Solid-Phase Extraction (SPE) (for cleaner samples):

-

Condition a mixed-mode cation exchange SPE cartridge.

-

Load the pre-treated plasma sample.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with a suitable solvent (e.g., methanol with 5% ammonium hydroxide).

-

Evaporate and reconstitute as above.

-

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[1][2][4] The following parameters should be assessed:

| Validation Parameter | Description |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies on spiked samples. |

| Precision | The degree of agreement among individual test results. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Data Presentation and System Suitability

System Suitability: Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately. Key parameters include retention time, peak area, tailing factor, and theoretical plates.

Calibration Curve: A calibration curve should be generated for each analytical batch by plotting the peak area (or peak area ratio for LC-MS/MS) against the concentration of the standards. A linear regression analysis should be applied, and the coefficient of determination (r²) should be ≥ 0.99.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, with HPLC-UV being suitable for routine analysis of higher concentration samples and LC-MS/MS providing the necessary sensitivity and selectivity for bioanalytical studies. Adherence to the outlined validation procedures is essential to ensure the generation of high-quality, reliable, and defensible analytical data.

References

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-7-ol. [Link]

- Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry.

-

National Institutes of Health. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Taylor & Francis Online. (2015). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Royal Society of Chemistry. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

-

PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]

-

National Institutes of Health. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

-

AMS Biotechnology (Europe) Ltd. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

ResearchGate. (2002). Current Developments in LCMS for Pharmaceutical Analysis. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

National Institutes of Health. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

-

YouTube. (2021). LC-MS/MS Method Development for Drug Analysis. [Link]

-

ResearchGate. (2014). Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. [Link]

-

ResearchGate. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

-

Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

-

Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

-

ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. benchchem.com [benchchem.com]

- 6. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. biocompare.com [biocompare.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]

- 11. chromatographyonline.com [chromatographyonline.com]

Troubleshooting & Optimization

Technical Support Center: Reaction Monitoring for the Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile

Welcome to the technical support center for the synthesis and analysis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of this and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles and field-tested insights to empower you to confidently monitor your reactions, troubleshoot common issues, and ensure the integrity of your results.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides for the two most common analytical techniques for reaction monitoring: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

A Plausible Synthetic Route

While various synthetic strategies can be envisioned for this compound, a common approach involves the cyclization of a substituted aniline derivative. For the purpose of this guide, we will consider a hypothetical yet chemically sound reaction: the reductive cyclization of a cyano-substituted nitrocinnamic acid derivative. This allows us to discuss the monitoring of the disappearance of starting materials and the appearance of the desired product.

Hypothetical Reaction:

-

Starting Material (SM): (E)-3-(4-amino-3-cyanophenyl)acrylic acid

-

Intermediate: 3-(4-amino-3-cyanophenyl)propanoic acid (after reduction of the double bond)

-

Product (P): this compound (after intramolecular cyclization)

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress. Its simplicity, speed, and low cost make it the first line of analysis in synthetic chemistry[1][2].

Frequently Asked Questions (TLC)

Q1: How do I select an appropriate mobile phase (solvent system) for my reaction?

A1: The key to effective TLC analysis is achieving good separation between your starting material, intermediates, and the final product. The choice of mobile phase is critical and is based on the polarity of the compounds[1]. For the synthesis of this compound, you are dealing with polar, aromatic, nitrogen-containing compounds.

A good starting point is a binary mixture of a non-polar solvent and a more polar solvent. Begin with a mid-polarity system and adjust as needed.

| Solvent System (v/v) | Rationale | Expected Outcome |

| 7:3 Hexane:Ethyl Acetate | A common starting point for many organic reactions. | May be too non-polar. All spots might remain at the baseline. |

| 1:1 Hexane:Ethyl Acetate | Increased polarity to move polar compounds up the plate. | A good starting point for achieving separation. |

| 100% Ethyl Acetate | A more polar system. | May cause all spots to run to the solvent front if they are not sufficiently polar. |

| 95:5 Dichloromethane:Methanol | For highly polar compounds that do not move in ethyl acetate systems. | Often provides good separation for polar heterocycles. |

Expert Tip: Due to the basic nature of the quinoline nitrogen, streaking can be a common issue on the acidic silica gel surface[3]. To mitigate this, add a small amount (0.5-1%) of a modifier to your mobile phase, such as triethylamine (for basic compounds) or acetic acid (if any acidic functionalities are present).

Q2: How do I interpret the TLC plate to determine if the reaction is complete?

A2: Proper TLC analysis for reaction monitoring involves spotting the starting material(s), the reaction mixture at different time points, and a "co-spot" (a mixture of the starting material and the reaction mixture) on the same plate.

-

t=0: At the beginning of the reaction, you should see a prominent spot corresponding to your starting material.

-

t=x hours: As the reaction progresses, the intensity of the starting material spot should decrease, and a new spot corresponding to your product should appear and intensify.

-

Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane[2]. The co-spot is crucial to confirm that the new spot is not the starting material; in the co-spot lane, you should see two distinct spots if the reaction has progressed[1].

Q3: How do I visualize the spots on the TLC plate?

A3: Quinoline derivatives are typically aromatic and possess conjugated systems, which makes them visible under UV light (254 nm)[1]. They will appear as dark spots on a fluorescent green background. For compounds that are not UV-active or for better visualization, chemical stains can be used.

-

Iodine Chamber: A simple and generally effective method. Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.

-

Potassium Permanganate Stain: A useful stain for compounds that can be oxidized. The plate is dipped in the stain, and compounds appear as yellow/brown spots on a purple background.

Troubleshooting Common TLC Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Streaking or Tailing Spots | - Sample is too concentrated.- The compound is highly polar and interacts strongly with the silica gel.- The compound is basic (like our quinoline) and interacts with the acidic silica. | - Dilute the sample before spotting.- Spot a smaller amount on the plate.- Add a modifier like triethylamine or acetic acid to the mobile phase[3]. |

| Spots Not Moving from Baseline (Rf ≈ 0) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexane)[3]. |

| Spots Running at the Solvent Front (Rf ≈ 1) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., from 50% to 20% ethyl acetate in hexane)[3]. |

| Overlapping or Poorly Resolved Spots | - The polarity of the mobile phase is not optimal for separating the mixture. | - Experiment with different solvent systems. Sometimes changing one of the solvents (e.g., dichloromethane instead of hexane) can improve separation. |

| No Spots Visible | - The sample concentration is too low.- The compound is not UV-active, and no stain was used. | - Concentrate the sample or spot multiple times in the same location (allowing the solvent to dry between applications)[4].- Use a chemical stain like iodine or potassium permanganate. |

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides more detailed and quantitative information than TLC. It separates the components of the reaction mixture and provides the mass-to-charge ratio (m/z) of each component, allowing for confident identification of starting materials, intermediates, products, and byproducts[5].

Frequently Asked Questions (LC-MS)

Q1: What are the recommended starting LC-MS conditions for my reaction mixture?

A1: For polar, heterocyclic compounds like this compound, reversed-phase chromatography is a good starting point.

| Parameter | Recommendation | Rationale |

| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, <5 µm particle size | C18 is a versatile stationary phase for separating a wide range of polarities. |